Cas no 1339550-58-1 (1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol)

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is a brominated and fluorinated phenyl ethanol derivative with a methylamino substituent, exhibiting potential utility in pharmaceutical and chemical synthesis. Its structural features, including the electron-withdrawing bromo and fluoro groups, enhance reactivity in electrophilic and nucleophilic transformations, making it a versatile intermediate. The methylamino moiety further contributes to its utility in medicinal chemistry, particularly in the development of adrenergic or psychoactive compounds. The compound's defined stereochemistry and purity are critical for reproducible results in research applications. Its stability under standard conditions ensures reliable handling and storage, supporting its use in advanced synthetic workflows.
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol structure
1339550-58-1 structure
商品名:1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
CAS番号:1339550-58-1
MF:C9H11BrFNO
メガワット:248.092145204544
CID:5983524
PubChem ID:62772342

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 3-bromo-4-fluoro-α-[(methylamino)methyl]-
    • 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
    • AKOS012066115
    • 1339550-58-1
    • EN300-1914844
    • CS-0352458
    • 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
    • インチ: 1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3
    • InChIKey: YUPMHTVXODILBC-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(F)=C(Br)C=1)(O)CNC

計算された属性

  • せいみつぶんしりょう: 247.00080g/mol
  • どういたいしつりょう: 247.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.492±0.06 g/cm3(Predicted)
  • ふってん: 332.5±37.0 °C(Predicted)
  • 酸性度係数(pKa): 13.50±0.20(Predicted)

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914844-0.05g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
0.05g
$587.0 2023-09-17
Enamine
EN300-1914844-5.0g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
5g
$2981.0 2023-06-02
Enamine
EN300-1914844-10g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
10g
$3007.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423128-100mg
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1 98%
100mg
¥22780.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423128-500mg
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1 98%
500mg
¥26643.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423128-50mg
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1 98%
50mg
¥21772.00 2024-08-09
Enamine
EN300-1914844-1.0g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
1g
$1029.0 2023-06-02
Enamine
EN300-1914844-0.5g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
0.5g
$671.0 2023-09-17
Enamine
EN300-1914844-10.0g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
10g
$4421.0 2023-06-02
Enamine
EN300-1914844-1g
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
1339550-58-1
1g
$699.0 2023-09-17

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol 関連文献

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-olに関する追加情報

Introduction to 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol (CAS No. 1339550-58-1)

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol, also known by its CAS number 1339550-58-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted and fluorinated phenyl group, as well as a methylamino functional group attached to an ethan-1-ol moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The synthesis of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the nucleophilic substitution of a bromoalkane with a primary amine, followed by the introduction of the phenyl group through a coupling reaction. The final step often involves the reduction of a carbonyl group to form the alcohol functionality. The precise synthetic route can vary depending on the specific conditions and reagents used, but the overall strategy remains consistent with established principles in organic synthesis.

In terms of its physical and chemical properties, 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is a crystalline solid with a melting point typically ranging from 60 to 70°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. The compound's stability is influenced by factors such as temperature, pH, and exposure to light, making proper storage conditions essential for maintaining its integrity.

The biological activity of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol has been the subject of several recent studies. One notable area of research focuses on its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can selectively inhibit certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The mechanism of action appears to involve binding to the active site of these enzymes, thereby disrupting their catalytic activity.

In addition to its enzymatic inhibition properties, 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol has also been evaluated for its potential as an antidepressant and anxiolytic agent. Preclinical studies using animal models have demonstrated that this compound can modulate serotonin and dopamine neurotransmission, leading to improved mood and reduced anxiety-like behaviors. These findings suggest that it may have therapeutic potential in treating mood disorders such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).

Clinical trials are currently underway to further investigate the safety and efficacy of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. However, more extensive studies are needed to fully assess its therapeutic potential and identify any potential side effects or contraindications.

The development of 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol as a therapeutic agent is part of a broader trend in drug discovery that emphasizes the importance of structure-based design and rational drug development. By leveraging advanced computational tools and high-throughput screening techniques, researchers are able to identify and optimize compounds with specific biological activities more efficiently than ever before.

In conclusion, 1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol (CAS No. 1339550-58-1) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus for both academic researchers and pharmaceutical companies alike.

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